6,7,4'-Trihydroxyisoflavan

Description

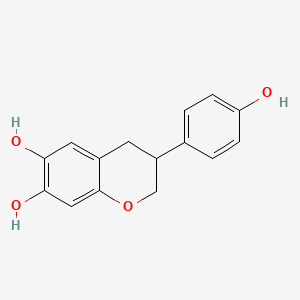

Structure

3D Structure

Properties

CAS No. |

94105-89-2 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-6,7-diol |

InChI |

InChI=1S/C15H14O4/c16-12-3-1-9(2-4-12)11-5-10-6-13(17)14(18)7-15(10)19-8-11/h1-4,6-7,11,16-18H,5,8H2 |

InChI Key |

NLIIKGCVOJPMQB-UHFFFAOYSA-N |

SMILES |

C1C(COC2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O |

Canonical SMILES |

C1C(COC2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O |

Synonyms |

6,7,4'-trihydroxyisoflavan |

Origin of Product |

United States |

Foundational & Exploratory

molecular mechanism of action of 6,7,4'-Trihydroxyisoflavan

An In-Depth Technical Guide to the Molecular Mechanism of Action of 6,7,4'-Trihydroxyisoflavan

Abstract

6,7,4'-Trihydroxyisoflavan is a member of the isoflavan class of flavonoids, compounds that are recognized for their diverse biological activities. While direct research on the molecular mechanism of 6,7,4'-trihydroxyisoflavan is nascent, this technical guide synthesizes current understanding by examining structurally related isoflavonoids and flavanones. This document provides a comprehensive exploration of established and putative mechanisms, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. By detailing the molecular pathways of closely related compounds, such as the neuroprotective effects of 6,7,4'-trihydroxyflavanone via the Nrf2/HO-1 pathway and the tyrosinase inhibition by 6,7,4'-trihydroxyisoflavone, we provide a foundational framework for future research. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual models to investigate the therapeutic potential of 6,7,4'-Trihydroxyisoflavan.

Introduction: The Isoflavan Landscape

Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. Their structural diversity, arising from different hydroxylation and methoxylation patterns, leads to a wide range of biological activities. 6,7,4'-Trihydroxyisoflavan belongs to the isoflavan group, which are structurally distinct from the more commonly studied isoflavones by the absence of a C2-C3 double bond and a C4 ketone. This structural modification increases the flexibility of the molecule and can significantly alter its interaction with biological targets.

Due to the limited body of research focused specifically on 6,7,4'-trihydroxyisoflavan, this guide will draw heavily on the well-documented activities of its close structural relatives: 6,7,4'-trihydroxyflavanone (THF) and 6,7,4'-trihydroxyisoflavone. By understanding their mechanisms, we can construct a scientifically-grounded hypothesis for the action of 6,7,4'-trihydroxyisoflavan and provide a roadmap for its investigation.

Established Molecular Mechanisms of Structurally Related Compounds

Neuroprotection via Nrf2/HO-1 Pathway Activation by 6,7,4'-Trihydroxyflavanone

A significant body of research on the closely related 6,7,4'-trihydroxyflavanone (THF) has elucidated a potent neuroprotective mechanism. Studies have demonstrated that THF protects neuronal cells from hypoxia-induced neurotoxicity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, including Heme Oxygenase-1 (HO-1).[1][2]

THF treatment has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression.[1] The induction of HO-1 plays a crucial role in attenuating oxidative stress and protecting cells from hypoxia-induced damage.[1][2] This neuroprotective effect is further supported by the observation that THF pre-treatment suppresses hypoxia-related genes such as HIF1α, p53, and VEGF.[2][3]

The following diagram illustrates the proposed signaling pathway for THF:

Caption: THF-mediated activation of the Nrf2/HO-1 pathway.

Tyrosinase Inhibition by 6,7,4'-Trihydroxyisoflavone

The isoflavone counterpart, 6,7,4'-trihydroxyisoflavone, has been identified as a potent competitive inhibitor of mushroom tyrosinase.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of significant interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.

6,7,4'-trihydroxyisoflavone exhibited an IC50 value of 9.2 µM, which is significantly more potent than the commonly used inhibitor, kojic acid (IC50 = 54.4 µM).[4] Kinetic analysis revealed that the inhibition is competitive, suggesting that the isoflavone binds to the active site of the enzyme, likely competing with the substrate L-tyrosine. The presence of hydroxyl groups at the C-6 and C-7 positions of the isoflavone skeleton is suggested to be crucial for this inhibitory activity.[4]

Putative Molecular Mechanisms of 6,7,4'-Trihydroxyisoflavan

Based on the activities of its structural analogs and the broader class of isoflavonoids, we can hypothesize several molecular mechanisms for 6,7,4'-trihydroxyisoflavan.

Antioxidant and Radical Scavenging Activity

The presence of multiple hydroxyl groups on the aromatic rings of 6,7,4'-trihydroxyisoflavan suggests it likely possesses significant antioxidant properties. Flavonoids can exert antioxidant effects through several mechanisms:

-

Direct Radical Scavenging: The hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

-

Metal Chelation: Flavonoids can chelate transition metals like iron and copper, which are involved in the generation of reactive oxygen species (ROS).

-

Modulation of Antioxidant Enzymes: As seen with THF, 6,7,4'-trihydroxyisoflavan may also upregulate the expression of endogenous antioxidant enzymes.

Anti-inflammatory Effects

Inflammation is a complex biological response involving multiple signaling pathways. Flavonoids are well-documented anti-inflammatory agents.[5] The putative anti-inflammatory mechanisms of 6,7,4'-trihydroxyisoflavan could involve the modulation of key inflammatory pathways:

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some flavonoids can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[6]

-

MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also critical in the inflammatory response. Flavonoids have been shown to modulate these pathways.[6][7]

-

JAK-STAT Signaling: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another important inflammatory signaling cascade that can be targeted by flavonoids.[8][9]

Anticancer Activity

Many isoflavonoids have demonstrated anticancer properties through various mechanisms:

-

Induction of Apoptosis: 6,7,4'-trihydroxyisoflavan may induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

-

Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: The formation of new blood vessels, a critical process for tumor growth, can be inhibited by some flavonoids through the downregulation of factors like VEGF.[10]

-

Modulation of Oncogenic Signaling Pathways: Key pathways often dysregulated in cancer, such as the Akt/mTOR pathway, are potential targets for 6,7,4'-trihydroxyisoflavan.[10]

Experimental Protocols for Mechanistic Investigation

To validate the hypothesized mechanisms of 6,7,4'-trihydroxyisoflavan, a series of in vitro experiments are necessary. The following protocols provide a detailed, step-by-step guide for researchers.

Assessment of Antioxidant Activity

This assay is a standard method for evaluating the free radical scavenging capacity of a compound.[11]

-

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

-

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of 6,7,4'-trihydroxyisoflavan and a positive control (e.g., ascorbic acid) in a suitable solvent.

-

In a 96-well plate, add 50 µL of each sample concentration to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

This assay provides a more biologically relevant measure of antioxidant activity within a cellular context.[11]

-

Principle: The probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. Antioxidants can prevent this oxidation.

-

Protocol:

-

Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 6,7,4'-trihydroxyisoflavan for 1 hour.

-

Add DCFH-DA to the wells and incubate.

-

Induce oxidative stress by adding a ROS generator (e.g., AAPH).

-

Measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

Quantify the CAA value based on the inhibition of fluorescence compared to control.

-

Investigation of Anti-inflammatory Mechanisms

-

Principle: In inflammatory conditions, macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS). NO can be measured indirectly by quantifying its stable end product, nitrite, using the Griess reagent.

-

Protocol:

-

Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat the cells with different concentrations of 6,7,4'-trihydroxyisoflavan for 1 hour.

-

Stimulate inflammation by adding lipopolysaccharide (LPS).

-

After 24 hours, collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance at 540 nm.

-

Determine the concentration of nitrite from a standard curve.

-

-

Principle: This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways (e.g., phosphorylation of key proteins).

-

Protocol:

-

Treat cells with 6,7,4'-trihydroxyisoflavan and/or an inflammatory stimulus.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-NF-κB p65, phospho-p38 MAPK).

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The following diagram outlines the general workflow for investigating the anti-inflammatory effects of 6,7,4'-trihydroxyisoflavan:

Caption: Workflow for investigating anti-inflammatory effects.

Evaluation of Anticancer Potential

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate.[12]

-

Treat the cells with a range of concentrations of 6,7,4'-trihydroxyisoflavan for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Data Summary and Interpretation

The following table summarizes the key quantitative data available for the structural analogs of 6,7,4'-trihydroxyisoflavan. This information provides a benchmark for future studies on the target compound.

| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |

| 6,7,4'-Trihydroxyisoflavone | Tyrosinase Inhibition | Mushroom Tyrosinase | 9.2 µM | [4] |

| Kojic Acid (control) | Tyrosinase Inhibition | Mushroom Tyrosinase | 54.4 µM | [4] |

| 7,3',4'-Trihydroxyflavone | Cellular Antioxidant | RAW 264.7 | 2.71 µM | [8] |

| 7,3',4'-Trihydroxyflavone | NO Suppression | RAW 264.7 | 26.7 µM (2D) | [8] |

Conclusion and Future Directions

While the molecular mechanism of 6,7,4'-trihydroxyisoflavan remains to be fully elucidated, this guide provides a robust framework for its investigation. Based on the activities of structurally similar compounds, it is plausible that 6,7,4'-trihydroxyisoflavan possesses significant therapeutic potential as an antioxidant, anti-inflammatory, and anticancer agent. The primary putative mechanisms include the modulation of key signaling pathways such as Nrf2/HO-1, NF-κB, and MAPK.

Future research should focus on systematically applying the experimental protocols outlined in this guide to determine the precise molecular targets and cellular effects of 6,7,4'-trihydroxyisoflavan. Such studies will be crucial for a comprehensive understanding of its pharmacological properties and for its potential development as a novel therapeutic agent.

References

-

Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. Antioxidants (Basel). 2021 Feb 24;10(3):341. [Link]

-

Identifying 6,7,4'-trihydroxyisoflavone as a potent tyrosinase inhibitor. Biol Pharm Bull. 2005 Oct;28(10):1999-2001. [Link]

-

Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. PubMed. [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. Antioxidants (Basel). 2023 Jan 16;12(1):204. [Link]

-

6,3´,4´- and 7,3´,4´-HOFL exert anti-inflammatory activity via IL-17, TNF, and JAK-STAT pathways. ResearchGate. [Link]

-

Anti-Inflammatory Effect of Three Novel Hydroxy Flavones. Journal of Pharmaceutical Research International. 2021 Dec 28;33(61B):220-6. [Link]

-

Anti-Cancer Effect of Novel Hydroxy Flavons on Human Cancer Cell In vitro and In silico. Semantic Scholar. [Link]

-

6,7,4'-Trihydroxyisoflavanone. PubChem. [Link]

-

5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells. Chem Biol Interact. 2015 Jan 5;225:32-9. [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. PubMed. [Link]

-

Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. MDPI. [Link]

-

Anti-inflammatory effect of the 5,7,4'-trihydroxy-6-geranylflavanone isolated from the fruit of Artocarpus communis in S100B-induced human monocytes. J Agric Food Chem. 2011 Jan 12;59(1):93-100. [Link]

-

Variations in Isoflavone Levels in Soy Foods and Soy Protein Isolates and Issues Related to Isoflavone Databases and Food Labeling. Journal of Agricultural and Food Chemistry. 2003 May 29;51(14):4047-55. [Link]

-

Breakthrough in production of acclaimed cancer-treating drug achieved by Stanford researchers. Stanford University. 2022 Oct 3. [Link]

-

Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules. 2017 Dec 7;22(12):2169. [Link]

-

An Innovative Approach for Maximum Recovery of Isoflavones from Glycine Max by a Mixture Design of the Experimental Method. Preprints.org. [Link]

-

The chemical structure of 6,7,4′-trihydroxyflavanone (THF). ResearchGate. [Link]

-

3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. BMC Complement Altern Med. 2017 Jun 23;17(1):333. [Link]

-

Optimum of Mobile Phase Condition for Resolving Isoflavones in RP-HPLC. ResearchGate. [Link]

-

6,7,4'-Trihydroxyflavone. PubChem. [Link]

-

Exploring the Complex Mechanisms of Isoflavones: From Cell Bioavailability, to Cell Dynamics and Breast Cancer. International Journal of Molecular Sciences. 2023 Dec 21;25(1):15. [Link]

-

6,7,4'-Trihydroxyflavone. Wikipedia. [Link]

-

Pharmacological properties and radical scavenging potential of 5-hydroxy- 4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin). University of Pretoria. [Link]

Sources

- 1. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identifying 6,7,4'-trihydroxyisoflavone as a potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Anti-inflammatory effect of the 5,7,4'-trihydroxy-6-geranylflavanone isolated from the fruit of Artocarpus communis in S100B-induced human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

Technical Monograph: 6,7,4'-Trihydroxyisoflavan (6-Hydroxyequol)

The following technical guide details the chemical structure, pharmacological properties, and production methodologies for 6,7,4'-Trihydroxyisoflavan , scientifically identified as 6-Hydroxyequol (6HE) .

Structure, Synthesis, and Therapeutic Scope

Executive Summary & Chemical Identity

6,7,4'-Trihydroxyisoflavan (CAS: N/A for specific isomer; generic isoflavan structure) is a rare, potent metabolite of the soy isoflavone daidzein. It is chemically distinct from its precursor 6-Hydroxydaidzein (an isoflavone) by the absence of the C2-C3 double bond and the C4 ketone.

In the context of drug development, this molecule is gaining prominence as a "Super-Antioxidant" analog of Equol. Unlike Equol (7,4'-dihydroxyisoflavan), the addition of a hydroxyl group at the C6 position creates a catechol moiety (ortho-dihydroxy structure at C6, C7), significantly enhancing its radical scavenging capability while attenuating its estrogenic potency.

Chemical Architecture

| Property | Specification |

| IUPAC Name | 4-(6,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl)phenol |

| Common Name | 6-Hydroxyequol (6HE) |

| Molecular Formula | C |

| Molecular Weight | 258.27 g/mol |

| Chirality | C3 is a chiral center. The bioactive form is (S)-6-Hydroxyequol . |

| Key Moiety | Catechol (1,2-dihydroxybenzene) at Ring A (positions 6,7). |

| Solubility | Low in water; soluble in DMSO, Ethanol, Methanol. |

Structural Distinction:

-

Equol: 7,4'-OH (Resorcinol-like Ring A). Potent ER

agonist. -

6-Hydroxyequol: 6,7,4'-OH (Catechol-like Ring A). Superior Antioxidant; Weak SERM.[1]

Pharmacodynamics: Mechanism of Action

The therapeutic value of 6,7,4'-trihydroxyisoflavan lies in its decoupled pharmacological profile: it retains the neuroprotective/vascular benefits of isoflavans without the potent estrogenic risks associated with Equol.

A. Receptor Selectivity (SERM Profile)

Unlike S-Equol, which is a potent Estrogen Receptor beta (ER

-

ER

/ ER -

Selectivity: It retains a slight preference for ER

over ER -

Implication: Reduced risk of estrogen-dependent adverse events (e.g., endometrial hyperplasia) compared to Equol or Estradiol.

B. Antioxidant Mechanism (The Catechol Effect)

The presence of the 6-OH group creates a catechol structure, which is electrochemically favorable for electron donation.

-

ROS Scavenging: 6HE exhibits ~40% higher DPPH radical scavenging activity compared to other hydroxylated isoflavans (e.g., 3'-hydroxyequol).

-

Mechanism: The ortho-dihydroxy groups facilitate the formation of stable semiquinone radicals, effectively terminating oxidative chain reactions.

C. Antimicrobial Activity

Uniquely, 6-Hydroxyequol has demonstrated specific antibacterial activity against Escherichia coli, a property not significantly observed in Daidzein or Equol.

D. Comparative Pharmacological Data

| Compound | ER | Antioxidant Potency (DPPH) | Primary Therapeutic Target |

| (S)-Equol | High (Ki ~0.73 nM) | Moderate | Menopause, Prostate Health |

| 6-Hydroxyequol | Low (Weak Agonist) | Very High (Catechol) | Neuroprotection, Oxidative Stress |

| Daidzein | Very Low | Low | Precursor only |

Biosynthetic Production Protocol

For drug development applications, chemical synthesis (hydrogenation) often yields racemic mixtures. The preferred method for generating bioactive (S)-6,7,4'-trihydroxyisoflavan is a One-Pot Enzymatic Cascade using engineered E. coli.

Methodology: One-Pot Oxidoreductive Bioconversion

This protocol couples the reduction of Daidzein to Equol with the regioselective hydroxylation at C6.[1][2][3]

Reagents & Biologicals

-

Host Strain: E. coli BL21(DE3).

-

Plasmids:

-

Substrate: Daidzein (dissolved in DMSO).

-

Medium: M9 Minimal Medium + 2% Glucose.

Step-by-Step Workflow

-

Inoculation & Induction:

-

Culture E. coli (co-transformed with both plasmids) in LB medium at 37°C until OD

reaches 0.6. -

Induce with 0.1 mM IPTG. Incubate at 30°C for 10 hours to express enzymes.

-

-

Resting Cell Reaction (The "One-Pot" Phase):

-

Phase 1: Anaerobic Reduction (Daidzein

Equol)-

Incubate under anaerobic conditions (nitrogen purge) at 37°C for 4–6 hours.

-

Mechanism:[4] DZNR/DHDR/THDR convert Daidzein to (S)-Equol.

-

-

Phase 2: Aerobic Hydroxylation (Equol

6-OH-Equol) -

Extraction & Purification:

-

Extract culture broth with Ethyl Acetate (1:1 v/v) x 3.

-

Evaporate solvent under vacuum.

-

Purify via Semi-preparative HPLC (C18 column, Methanol/Water gradient).

-

Visualization: Biosynthetic Pathway

The following diagram illustrates the enzymatic cascade required to synthesize 6,7,4'-Trihydroxyisoflavan from Daidzein.

Caption: Enzymatic cascade for the conversion of Daidzein to 6,7,4'-Trihydroxyisoflavan (6-Hydroxyequol). Blue arrows indicate anaerobic reduction; the Green arrow indicates aerobic hydroxylation.

Analytical Protocol: LC-MS/MS Quantification

For pharmacokinetic studies, accurate quantification of 6,7,4'-Trihydroxyisoflavan in biological fluids is critical.

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 Series or Sciex QTRAP). Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

-

Sample Preparation:

-

Mix 100 µL Plasma/Urine with 10 µL Internal Standard (e.g., Daidzein-d4).

-

Enzymatic Hydrolysis: Add 100 µL

-glucuronidase/sulfatase (Helix pomatia) in acetate buffer (pH 5.0). Incubate at 37°C for 2 hours (to deconjugate glucuronides). -

Extraction: Add 800 µL Ethyl Acetate. Vortex 2 min. Centrifuge. Collect supernatant. Dry under N

. Reconstitute in 100 µL Methanol:Water (50:50).

-

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 8 mins.

-

-

MS Parameters (MRM Mode):

-

Precursor Ion: m/z 257.1 [M-H]

(Negative Mode). -

Product Ions: Optimize for m/z 135 (A-ring fragment) and m/z 121.

-

Note: 6-Hydroxyequol will elute earlier than Equol due to increased polarity from the extra hydroxyl group.

-

References

-

Song, H., et al. (2022). Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases. Frontiers in Bioengineering and Biotechnology. Link

-

Muthyala, R. S., et al. (2004). Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity. Bioorganic & Medicinal Chemistry. Link

-

Setchell, K. D., & Clerici, C. (2010). Equol: history, chemistry, and formation. The Journal of Nutrition. Link

-

Lee, D. E., et al. (2011). 6,7,4'-Trihydroxyisoflavone inhibits HCT-116 human colon cancer cell proliferation.[5] Carcinogenesis. Link(Note: Reference for the isoflavone precursor properties).

-

PubChem Compound Summary. 6,7,4'-Trihydroxyisoflavanone (Intermediate). National Library of Medicine. Link

Sources

- 1. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]

- 2. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. turkjps.org [turkjps.org]

- 5. caymanchem.com [caymanchem.com]

Microbial Biosynthesis and Pharmacological Potential of 6,7,4'-Trihydroxyisoflavan

The following technical guide details the microbial production, biochemical pathways, and pharmacological significance of 6,7,4'-Trihydroxyisoflavan.

Technical Guide for Drug Development & Applied Microbiology

Executive Summary

6,7,4'-Trihydroxyisoflavan (6-Hydroxyequol) is a rare, bioactive metabolite derived from the soy isoflavone glycitein (7,4'-dihydroxy-6-methoxyisoflavone).[1] Unlike its structural analog S-equol, which is produced from daidzein, 6,7,4'-Trihydroxyisoflavan is generated through a specific sequence of O-demethylation and reduction reactions governed by the human gut microbiota.

This metabolite exhibits potent 5-lipoxygenase (5-LOX) inhibitory activity (IC50 ≈ 1.6 µM), surpassing that of many synthetic inhibitors, making it a high-value target for anti-inflammatory drug development. This guide delineates the microbial taxa, enzymatic mechanisms, and experimental protocols required to study and produce this compound.

Biochemical Pathway & Mechanism

The production of 6,7,4'-Trihydroxyisoflavan in the gut is a multi-step biotransformation. It parallels the daidzein-to-equol pathway but requires a critical demethylation step unique to glycitein metabolism.

The Metabolic Cascade

-

Substrate Entry: Glycitein is ingested (typically from soy germ) and hydrolyzed from its glycoside form (Glycitin) by bacterial

-glucosidases.[1][2] -

Reduction (Step A): The C2-C3 double bond of Glycitein is reduced to form Dihydroglycitein .[1]

-

O-Demethylation (Step B): The methoxy group at position C6 is removed to yield Dihydro-6,7,4'-trihydroxyisoflavone .

-

Carbonyl Reduction (Step C): The ketone at C4 is removed (deoxygenation) to yield the final isoflavan, 6,7,4'-Trihydroxyisoflavan .

Pathway Visualization

The following diagram illustrates the convergence of reductive and demethylation pathways in the gut microbiome.

Caption: Metabolic trajectory of Glycitein to 6,7,4'-Trihydroxyisoflavan involving sequential reduction and demethylation by specific gut taxa.

Key Microbial Players

The synthesis relies on a "consortium" approach, as few single strains possess the complete enzymatic machinery.

| Microorganism | Taxonomic Class | Functional Role | Key Enzyme/Mechanism |

| Eubacterium limosum | Clostridia | O-Demethylation | Acetogenic O-demethylase. Converts Glycitein/Dihydroglycitein to their 6-OH analogs. |

| Eggerthella sp.[2][3][4][5][6][7][8][9][10] YY7918 | Actinobacteria | Reduction (C2-C3) | Daidzein Reductase (DZNR). Reduces the double bond of isoflavones. |

| Adlercreutzia equolifaciens | Actinobacteria | Reduction (C4) | Tetrahydrodaidzein Reductase (THDR). Putative enzyme for the final conversion to isoflavan. |

| Slackia isoflavoniconvertens | Actinobacteria | Full Reduction | Homologous enzymes capable of processing daidzein; likely acts on 6-OH analogs. |

Mechanistic Insight: Eubacterium limosum is the critical rate-limiting organism. While many gut bacteria can reduce isoflavones, E. limosum specifically targets the C6-methoxy group. Without this demethylation, the endpoint is 6-methoxyequol, which lacks the potent 5-LOX inhibitory activity of the trihydroxy species.

Experimental Protocols

Anaerobic Fermentation & Isolation

To study production ex vivo, use a fecal slurry model or defined co-culture.

Protocol: Defined Co-Culture Assay

-

Media Preparation: Prepare Gifu Anaerobic Medium (GAM) or Brain Heart Infusion (BHI) supplemented with 0.5% arginine and vitamin K1/hemin.

-

Substrate: Dissolve Glycitein (purity >98%) in DMSO to create a 100 mM stock. Add to media for a final concentration of 100 µM.

-

Inoculation:

-

Inoculate Eubacterium limosum (ATCC 8486) and Eggerthella sp. (e.g., JCM 16137) in a 1:1 ratio.

-

Maintain strict anaerobic conditions (

/ 80:10:10) at 37°C.

-

-

Sampling: Aliquot 500 µL at 0, 12, 24, and 48 hours.

-

Quenching: Immediately mix with 500 µL ice-cold methanol (acidified with 0.1% formic acid) to stop enzymatic activity and precipitate proteins.

Analytical Detection (LC-MS/MS)

Quantification requires high-sensitivity mass spectrometry due to the low natural abundance of the metabolite.

-

System: UHPLC coupled to a Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (Negative Ion Mode):

| Analyte | Precursor Ion (

Validation Check: The absence of the carbonyl group at C4 in 6,7,4'-Trihydroxyisoflavan results in a mass shift of -16 Da relative to its dihydro-isoflavone precursor (Dihydro-6,7,4'-trihydroxyisoflavone, MW 274 -> 273 negative ion). Ensure you distinguish the isoflavan (MW 258) from the isoflavone (MW 272).

Pharmacological Potential

The clinical interest in 6,7,4'-Trihydroxyisoflavan stems from its specific interaction with inflammatory pathways, distinct from the estrogenic focus of Equol.

Anti-Inflammatory Profile (5-LOX Inhibition)

Unlike typical NSAIDs that target COX enzymes, 6,7,4'-Trihydroxyisoflavan is a potent inhibitor of 5-Lipoxygenase (5-LOX) , the key enzyme in leukotriene biosynthesis.

-

Mechanism: It acts as a reductive inhibitor, interfering with the redox cycle of the non-heme iron in the active site of 5-LOX.

-

Potency:

-

5-LOX IC50: ~1.6 µM (High Potency)

-

12-LOX IC50: ~22 µM (Selectivity > 10-fold)

-

COX-1/2 IC50: > 200 µM (No COX inhibition)

-

-

Therapeutic Implication: Potential treatment for asthma, allergic rhinitis, and inflammatory bowel disease (IBD) without the gastric side effects associated with COX inhibitors.

Estrogenic Activity

While less potent than Estradiol (E2), it retains affinity for Estrogen Receptor

Challenges & Future Directions

-

Inter-individual Variability: Similar to the "Equol-producer" phenotype (30-50% of humans), the ability to demethylate glycitein is trait-dependent. It relies on the presence of E. limosum-like taxa.

-

Substrate Availability: Glycitein constitutes only 5-10% of total soy isoflavones (concentrated in the germ).[11] Dietary interventions must specifically utilize soy germ extracts rather than whole soy protein to maximize yield.

-

Biotechnological Production: Given the low natural yield, recent efforts focus on "one-pot" biosynthesis using engineered E. coli expressing recombinant HpaBpl-1 (hydroxylase) and isoflavone reductases to synthesize 6-hydroxyequol directly from daidzein, bypassing the need for rare glycitein substrates.

References

-

Simons, A. L., et al. (2005).[1][12] Metabolism of Glycitein (7,4'-Dihydroxy-6-methoxy-isoflavone) by Human Gut Microflora.[1] Journal of Agricultural and Food Chemistry, 53(22), 8519–8525. Link

-

Hur, H. G., & Rafii, F. (2000).[1][12] Biotransformation of the isoflavonoids biochanin A, formononetin, and glycitein by Eubacterium limosum.[3][10][13] FEMS Microbiology Letters, 192(1), 21–25. Link

-

Lee, P. G., et al. (2022). Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases.[14][15][16][17] Frontiers in Bioengineering and Biotechnology, 10, 830712. Link

-

Setchell, K. D., & Clerici, C. (2010). Equol: History, Chemistry, and Formation. The Journal of Nutrition, 140(7), 1355S–1362S. Link

-

Kulling, S. E., et al. (2001). Oxidative metabolism of the soy isoflavones daidzein and genistein in humans in vitro and in vivo. Journal of Agricultural and Food Chemistry, 49(6), 3024–3033. Link

Sources

- 1. iris.unimore.it [iris.unimore.it]

- 2. Glycitin in Soy Beans: A Mine of Their Structures, Functions, and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotransformation of the isoflavonoids biochanin A, formononetin, and glycitein by Eubacterium limosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biotransformation of (−)-Epigallocatechin and (−)-Gallocatechin by Intestinal Bacteria Involved in Isoflavone Metabolism [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. DSpace [dr.lib.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Draft Genome Sequence of Chemolithoautotrophic Acetogenic Butanol-Producing Eubacterium limosum ATCC 8486 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [frontiersin.org]

- 16. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Biogenesis of 6,7,4'-Trihydroxyisoflavan in Mammalian Systems

The following technical guide details the pharmacokinetics, metabolic biogenesis, and pharmacodynamics of 6,7,4'-Trihydroxyisoflavan (also known as 6-Hydroxyequol).

Technical Whitepaper | Version 1.0

Executive Summary

6,7,4'-Trihydroxyisoflavan (6-OH-Equol) is a bioactive isoflavan metabolite derived primarily from the gut microbial transformation of the soy isoflavone glycitein (7,4'-dihydroxy-6-methoxyisoflavone). Unlike its parent compound or the more widely studied metabolite equol (7,4'-dihydroxyisoflavan), 6,7,4'-Trihydroxyisoflavan possesses a unique pharmacological profile characterized by potent 5-lipoxygenase (5-LOX) inhibition and distinct bactericidal properties, despite exhibiting significantly lower estrogenic potency than equol.

This guide analyzes the compound's metabolic pathway, inferred pharmacokinetic behavior, and specific molecular targets, providing a roadmap for researchers investigating non-hormonal anti-inflammatory pathways involving isoflavone metabolites.

Chemical Identity & Structural Logic

To understand the pharmacokinetics, one must first distinguish the isoflavan core from its precursors.

-

Parent Isoflavone (Glycitein): Contains a C2-C3 double bond and a C4 ketone. Planar structure.

-

Metabolite (6,7,4'-Trihydroxyisoflavan): The C2-C3 bond is saturated, and the C4 ketone is removed (deoxygenated). This introduces a chiral center at C3 (and potentially C4), resulting in a non-planar, flexible molecule capable of different receptor binding modes than planar isoflavones.

| Feature | Glycitein (Parent) | 6,7,4'-Trihydroxyisoflavone (Intermediate) | 6,7,4'-Trihydroxyisoflavan (Target) |

| Core Structure | Isoflavone | Isoflavone | Isoflavan |

| C2-C3 Bond | Double | Double | Single |

| C4 Position | Ketone (=O) | Ketone (=O) | Methylene (-CH2-) |

| Substituents | 7-OH, 4'-OH, 6-OMe | 6-OH, 7-OH, 4'-OH | 6-OH, 7-OH, 4'-OH |

| Key Property | Phytoestrogen | PKC | 5-LOX Inhibitor |

Metabolic Biogenesis: The "Black Box" Transformation

The formation of 6,7,4'-Trihydroxyisoflavan is strictly dependent on anaerobic gut microbiota. Mammalian hosts lack the enzymes to perform the reductive deoxygenation required to convert isoflavones to isoflavans.

The Pathway

The biogenesis follows a "Demethylation-Reduction" sequence. The primary precursor is Glycitein.

-

Hydrolysis: Glycitin (glycoside)

Glycitein (aglycone) via bacterial -

O-Demethylation: Glycitein

6,7,4'-Trihydroxyisoflavone (Factor 2).[1]-

Key Organism:Eubacterium limosum or Blautia spp.

-

-

Reduction Sequence: 6,7,4'-Trihydroxyisoflavone

Dihydro-6,7,4'-trihydroxyisoflavone-

Key Organism:Slackia isoflavoniconvertens (carries reductase genes similar to those converting Daidzein to Equol).

-

Pathway Visualization

The following diagram illustrates the critical bacterial enzymatic steps required to generate the target molecule.

Caption: Anaerobic microbial biotransformation pathway of Glycitin to 6,7,4'-Trihydroxyisoflavan.

Pharmacokinetics (ADME)

While direct in vivo pharmacokinetic parameters (Cmax, AUC) for 6,7,4'-Trihydroxyisoflavan are less established than for Equol, its behavior can be rigorously inferred from its physicochemical properties and structural analogs.

Absorption[1]

-

Mechanism: Passive diffusion in the large intestine.

-

Bioavailability: As an aglycone isoflavan, it is expected to have high permeability similar to Equol. However, its formation is the rate-limiting step.

-

Transit Time: Appearance in plasma is delayed (6–12 hours post-ingestion) due to the requirement for colonic bacterial processing.

Distribution

-

Protein Binding: High non-specific binding to human serum albumin (HSA) is expected, typical of polyphenolic compounds.

-

Tissue Accumulation: Due to increased lipophilicity (loss of ketone oxygen), the isoflavan form may exhibit higher tissue partitioning into lipid-rich environments compared to its isoflavone precursors.

Metabolism (Phase II)

Once absorbed, the compound undergoes rapid Phase II conjugation in the liver and enterocytes.

-

Glucuronidation: The hydroxyl groups at C7 and C4' are prime targets for UGT enzymes (e.g., UGT1A1, UGT1A9).

-

Sulfation: Sulfotransferases (SULTs) will generate mixed conjugates.

-

Circulating Form: >95% of the circulating compound exists as glucuronides or sulfates. Free aglycone is negligible in plasma.[2]

Excretion

-

Renal: The hydrophilic conjugates are excreted primarily via urine.

-

Half-life: Estimated at 7–9 hours (based on Equol kinetics), allowing for twice-daily dosing regimens in clinical settings to maintain steady state.

Pharmacodynamics: Mechanism of Action

6,7,4'-Trihydroxyisoflavan is distinct from other isoflavoids because its primary therapeutic potential lies in anti-inflammatory rather than estrogenic pathways.

5-Lipoxygenase (5-LOX) Inhibition

This is the most critical pharmacological differentiator.

-

Target: 5-Lipoxygenase, the key enzyme in leukotriene biosynthesis (inflammatory mediators).

-

Potency: IC50

1.6 -

Selectivity: It is a selective inhibitor of 5-LOX over 12-LOX (IC50

22 -

Mechanism: Reductive inhibition of the active site iron or competitive binding.

-

Significance: Potential therapeutic for asthma and allergic inflammation, distinct from the hormonal effects of soy.

Estrogen Receptor (ER) Binding

-

Activity: Weak.

-

Comparison: It shows 30–200 fold lower affinity for ER

and ER -

Clinical Implication: It may provide anti-inflammatory benefits without the estrogenic side effects (e.g., endometrial hyperplasia risk) associated with potent phytoestrogens.

Bactericidal Activity

Recent studies indicate 6,7,4'-Trihydroxyisoflavan (6-hydroxyequol) possesses specific bactericidal activity against E. coli, a property not shared by Equol. This suggests a potential role in modulating the gut microbiome itself.

Experimental Protocols

Protocol A: In Vitro Enzymatic Synthesis (Self-Validating)

Context: Generating the standard compound for PK studies using recombinant enzymes.

-

Substrate Preparation: Dissolve Glycitein (10 mM) in DMSO.

-

Enzyme System: Prepare reaction buffer (100 mM Potassium Phosphate, pH 7.0) containing recombinant E. limosum O-demethylase and Slackia reductase (or whole cell lysate of S. isoflavoniconvertens).

-

Incubation:

-

Add NADPH (2 mM) as a cofactor.

-

Incubate anaerobically at 37°C for 24 hours.

-

-

Extraction:

-

Acidify to pH 4.0 with HCl to stabilize the isoflavan.

-

Extract 3x with Ethyl Acetate.

-

-

Validation (HPLC-MS/MS):

-

Column: C18 Reverse Phase.

-

MRM Transition: Monitor m/z 273

123 (Specific cleavage of C-ring). -

Success Criteria: Appearance of peak at RT ~12.5 min (distinct from Glycitein RT ~10 min) with mass 274 Da (M+H)+.

-

Protocol B: 5-LOX Inhibition Assay

-

Enzyme Source: Human recombinant 5-LOX.

-

Substrate: Arachidonic acid (100

M). -

Procedure:

-

Incubate enzyme with 6,7,4'-Trihydroxyisoflavan (0.1 - 50

M) for 10 min at room temperature. -

Initiate reaction with Arachidonic acid.

-

Terminate after 10 min with methanol.

-

-

Readout: Quantify 5-HETE production via HPLC-UV (235 nm).

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

-

Simons, A. L., et al. (2005). "Metabolism of Glycitein (7,4'-Dihydroxy-6-methoxy-isoflavone) by Human Gut Microflora." Journal of Agricultural and Food Chemistry. Link

-

Rüfer, C. E., et al. (2007). "In vitro and in vivo metabolism of the soy isoflavone glycitein." Molecular Nutrition & Food Research. Link

-

Song, H., et al. (2022). "Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases." Journal of Agricultural and Food Chemistry. Link

-

Furuya, T., et al. (2022).[5] "Biocatalytic synthesis and evaluation of antioxidant and antibacterial activities of hydroxyequols." Bioorganic & Medicinal Chemistry Letters. Link

-

Gao, Y., et al. (2011). "Enzymatic studies of isoflavonoids as selective and potent inhibitors of human leukocyte 5-lipoxygenase." Bioorganic & Medicinal Chemistry. Link

Sources

- 1. iris.unimore.it [iris.unimore.it]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants [agris.fao.org]

- 5. Biocatalytic synthesis and evaluation of antioxidant and antibacterial activities of hydroxyequols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Extraction and Quantification of 6,7,4'-Trihydroxyisoflavan (6-Hydroxyequol) from Biological Fluids

Abstract & Chemical Context

The accurate quantification of 6,7,4'-Trihydroxyisoflavan (6-OH-Equol) is critical for understanding the inter-individual variability in soy isoflavone metabolism. Unlike its precursor Daidzein, 6-OH-Equol is a reductive metabolite produced exclusively by specific gut microbiota (e.g., Eggerthella sp., Adlercreutzia sp.). Structurally, it is an isoflavan , lacking the C2-C3 double bond and C4 ketone found in isoflavones.

Critical Distinction: Researchers often confuse this analyte with 6,7,4'-Trihydroxyisoflavone (6-Hydroxydaidzein) or 6,7,4'-Trihydroxyisoflavanone (a dihydrodaidzein derivative). This protocol specifically targets the fully reduced isoflavan form (MW 258.27), which possesses a catechol moiety (vicinal hydroxyls at C6 and C7) on the A-ring. This structural feature necessitates specific handling to prevent oxidative degradation during extraction.

Physicochemical Profile

| Property | Value | Implication for Extraction |

| Molecular Weight | 258.27 g/mol | Precursor ion m/z 257 [M-H]⁻ in ESI Negative mode. |

| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; suitable for Reversed-Phase SPE and LLE. |

| pKa (Acidic) | ~9.5 (Phenolic OH) | Ionizes at pH > 9; keep pH < 5 during extraction to maintain neutral form. |

| Stability | Low (Catechol) | High risk of oxidation to ortho-quinones at neutral/basic pH. |

Sample Pre-treatment: The Hydrolysis Step

Isoflavans in biological fluids exist primarily (>95%) as glucuronide and sulfate conjugates. To quantify the total concentration, enzymatic hydrolysis is mandatory.

Reagents

-

Enzyme: Helix pomatia Sulfatase/Glucuronidase (Type H-1 or H-5).

-

Why:E. coli glucuronidase is insufficient because isoflavans often undergo significant sulfation.

-

-

Hydrolysis Buffer: 0.2 M Sodium Acetate (pH 5.0) containing 0.1% Ascorbic Acid .

-

Expert Insight: The ascorbic acid is non-negotiable. It acts as an antioxidant to protect the 6,7-catechol moiety from oxidation during the long incubation at 37°C.

-

Protocol

-

Thawing: Thaw plasma/urine samples on ice. Vortex for 30s.

-

Aliquot: Transfer 200 µL of sample to a 1.5 mL Eppendorf tube.

-

Buffer Addition: Add 200 µL of Hydrolysis Buffer (with Ascorbic Acid).

-

Enzyme Addition: Add 20 µL of Helix pomatia solution (approx. 1000 units glucuronidase activity).

-

Incubation: Incubate at 37°C for 3 hours (Urine) or 12 hours (Plasma).

-

Note: Plasma conjugates are often more resistant to hydrolysis than urinary conjugates.

-

-

Stop Reaction: Add 20 µL of cold 10% Formic Acid to quench the enzyme and acidify the sample for extraction.

Extraction Protocols

Two methods are validated: Solid Phase Extraction (SPE) for high-throughput/regulated environments, and Liquid-Liquid Extraction (LLE) for cost-sensitive research.

Method A: Solid Phase Extraction (Recommended)

Cartridge: Waters Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc, or Phenomenex Strata-X.

-

Mechanism:[1][2] Polymeric reversed-phase retention. The "wettable" sorbent prevents recovery loss if the cartridge dries out.

Workflow:

-

Condition: 2 mL Methanol.

-

Equilibrate: 2 mL Water (0.1% Formic Acid).

-

Load: Apply the hydrolyzed, acidified sample (from Step 2). Flow rate < 1 mL/min.

-

Wash 1: 2 mL Water (0.1% Formic Acid). Removes salts and proteins.

-

Wash 2: 2 mL 5% Methanol in Water. Removes polar interferences without eluting the isoflavan.

-

Elute: 2 mL Methanol containing 0.1% Ascorbic Acid .

-

Critical: Collect into silanized glass or polypropylene tubes to minimize adsorption.

-

-

Dry: Evaporate under Nitrogen at 40°C. Do not over-dry (stop immediately upon dryness).

-

Reconstitute: 100 µL Mobile Phase Initial Conditions (e.g., 90% Water / 10% ACN).

Method B: Liquid-Liquid Extraction (LLE)

Solvent: Ethyl Acetate or Diethyl Ether (peroxide-free).

Workflow:

-

Add 1 mL Ethyl Acetate to the hydrolyzed sample (420 µL).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a fresh tube.

-

Repeat extraction twice (Total 3 mL organic phase).

-

Dry and reconstitute as in Method A.

Analytical Method (LC-MS/MS)[1][3][4][5][6]

Chromatographic Conditions

-

Column: C18 Reversed-Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | %A | %B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 6.0 | 40 | 60 | Linear |

| 7.0 | 5 | 95 | Wash |

| 8.0 | 95 | 5 | Re-equilibrate |

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI), Negative Mode .[1][4]

-

Reasoning: Phenolic hydroxyls deprotonate easily ([M-H]⁻). Positive mode is significantly less sensitive for this class.

-

-

Source Temp: 150°C.

-

Desolvation Temp: 500°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Origin |

|---|---|---|---|---|---|

| 6-OH-Equol | 257.1 | 135.0 | 35 | 25 | A-Ring (RDA Cleavage) |

| 119.0 | 35 | 30 | B-Ring (RDA Cleavage) |

| Equol (IS) | 241.1 | 121.0 | 35 | 22 | Internal Standard |

Note on Fragmentation: The Retro-Diels-Alder (RDA) cleavage is the dominant fragmentation pathway.[4] For 6,7,4'-Trihydroxyisoflavan, the A-ring (containing 6,7-diOH) generates the m/z 135 fragment, while the B-ring (4'-OH) generates m/z 119.

Visualizations

Figure 1: Metabolic Pathway & Structure

This diagram illustrates the reductive pathway from Daidzein to 6-OH-Equol, highlighting the structural changes that affect extraction logic.

Caption: Bacterial reductive pathway converting Daidzein to the target isoflavan, 6-OH-Equol.

Figure 2: Optimized Extraction Workflow

The decision tree for processing biological fluids, emphasizing the critical antioxidant step.

Caption: Step-by-step extraction protocol emphasizing the protection of the catechol moiety.

Validation Criteria & Troubleshooting

| Parameter | Acceptance Criteria | Common Failure Mode | Solution |

| Recovery | > 80% | Low recovery (<50%) | Analyte oxidized. Add Ascorbic Acid to all buffers. |

| Matrix Effect | ± 15% | Ion Suppression | Improve Wash step (increase to 10% MeOH) or use Deuterated IS. |

| Stability | < 5% degradation (4h) | Autosampler degradation | Keep autosampler at 4°C; use amber vials. |

| Selectivity | No interference at RT | Co-elution with Equol | Optimize gradient; Equol elutes slightly later due to lack of 6-OH. |

References

-

Phenol-Explorer. "Showing dietary polyphenol 6,7,4'-Trihydroxyisoflavone (and metabolites)." Phenol-Explorer Database. Available at: [Link]

-

Lee, P.-G., et al. (2022).[5] "Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases." Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Setchell, K. D., & Clerici, C. (2010). "Equol: History, Chemistry, and Formation." The Journal of Nutrition. Available at: [Link]

-

Waters Corporation. "Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices." Waters Application Notes. Available at: [Link]

-

PubChem. "6,7,4'-Trihydroxyisoflavanone (Compound Summary)." National Library of Medicine. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. medrxiv.org [medrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cellular Assays Using 6,7,4'-Trihydroxyisoflavan

Authored by: A Senior Application Scientist

Introduction: Understanding 6,7,4'-Trihydroxyisoflavan and its Congeners

The isoflavonoid family, a class of polyphenolic compounds primarily sourced from legumes like soy, has garnered significant scientific interest for its diverse biological activities and therapeutic potential.[1][2] Within this family, compounds are structurally classified based on the oxidation state of their heterocyclic C ring, leading to isoflavones, isoflavanones, and isoflavans. It is critical for researchers to distinguish between these forms, as the subtle structural differences can influence biological activity.

-

Isoflavones (e.g., 6,7,4'-Trihydroxyisoflavone) possess a double bond between carbons 2 and 3 and a ketone at carbon 4.

-

Isoflavanones (e.g., 6,7,4'-Trihydroxyisoflavanone) have the C2-C3 bond saturated but retain the C4-ketone.

-

Isoflavans (e.g., 6,7,4'-Trihydroxyisoflavan), the subject of this guide, feature a fully reduced C-ring with both the C2-C3 bond saturated and the C4-ketone reduced to a hydroxyl group or absent.

While this guide focuses on the isoflavan form, a significant body of published literature has investigated the biological effects of its closely related congeners, 6,7,4'-Trihydroxyisoflavone (also known as 6-Hydroxydaidzein) and 6,7,4'-Trihydroxyisoflavanone.[3][4][5] These compounds have demonstrated potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[2][5][6] For instance, 6,7,4'-Trihydroxyisoflavone inhibits colon cancer cell growth, suppresses adipogenesis, and prevents LPS-induced bone loss in mice.[5] Furthermore, the flavanone variant has shown neuroprotective effects against hypoxia-induced toxicity by activating the Nrf2/HO-1 signaling pathway.[6][7][8]

Given the shared core structure, it is scientifically plausible that 6,7,4'-Trihydroxyisoflavan possesses a similar, if not distinct and potent, bioactivity profile. The protocols detailed herein are therefore designed as a comprehensive starting point for researchers to systematically investigate its efficacy in relevant in vitro cell culture models. These assays are foundational for elucidating the compound's mechanism of action and establishing its potential as a therapeutic agent.

Compound Profile & Preparation

For practical laboratory use, it is essential to have key information on the test compound. As data for the isoflavan is limited, we present the profile for the more widely characterized 6,7,4'-Trihydroxyisoflavone, which serves as an excellent proxy for initial experimental design.

| Parameter | Data | Source |

| Compound Name | 6,7,4'-Trihydroxyisoflavone | |

| Synonyms | 6-Hydroxydaidzein, 6,7,4'-THIF | [5] |

| CAS Number | 17817-31-1 | [4][5] |

| Molecular Formula | C₁₅H₁₀O₅ | [4][5] |

| Molecular Weight | 270.2 g/mol | [5] |

| Solubility | DMSO: 12 mg/mL; DMF: 14 mg/mL | [5] |

Protocol: Preparation of Stock Solution

Causality: The choice of solvent is critical for ensuring the compound is fully solubilized, preventing precipitation in culture media, and minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the most common choice for isoflavonoids due to its high solubilizing power and compatibility with cell culture at low final concentrations.

-

Objective : To prepare a high-concentration, sterile stock solution of 6,7,4'-Trihydroxyisoflavan for use in cell culture assays.

-

Materials :

-

6,7,4'-Trihydroxyisoflavan (powder)

-

Cell culture-grade DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

-

Procedure :

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh a precise amount of 6,7,4'-Trihydroxyisoflavan powder (e.g., 2.7 mg).

-

Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to create a 10 mM stock from 2.7 mg of a compound with a MW of ~270 g/mol , add 1.0 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to prevent repeated freeze-thaw cycles and light degradation.

-

Store aliquots at -20°C or -80°C for long-term stability.

-

-

Trustworthiness Check : Before use, thaw an aliquot and visually inspect for any signs of precipitation. The final concentration of DMSO in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent toxicity. Always include a vehicle control (medium with 0.1% DMSO) in every experiment.

Application I: Assessment of Cytotoxicity and Antiproliferative Activity

Expertise & Experience: The first step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window, identifying concentrations that are bioactive but not overtly toxic. The MTT assay is a robust, colorimetric method based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is catalyzed by mitochondrial dehydrogenases and thus reflects cellular metabolic activity, which is a proxy for cell viability.

Protocol: MTT Cell Viability Assay

-

Objective : To determine the dose-dependent effect of 6,7,4'-Trihydroxyisoflavan on the viability of a chosen cell line (e.g., HCT116 colon cancer cells, SH-SY5Y neuroblastoma cells).[5][6]

-

Materials :

-

Selected cell line and appropriate complete culture medium

-

96-well flat-bottom cell culture plates

-

6,7,4'-Trihydroxyisoflavan stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (570 nm absorbance)

-

-

Procedure :

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Prepare serial dilutions of 6,7,4'-Trihydroxyisoflavan in complete medium. A common concentration range to start with for isoflavonoids is 1 µM to 100 µM.[5] Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (0.1% DMSO) and untreated control.

-

Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to fully dissolve the crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis & Validation :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

-

A self-validating experiment will include a positive control (e.g., a known cytotoxic agent like doxorubicin) to confirm the assay is performing correctly.

-

Application II: Elucidation of Antioxidant and Neuroprotective Mechanisms

Expertise & Experience: A key reported activity of related isoflavonoids is their antioxidant function, particularly the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7] Nrf2 is a master regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or activators like 6,7,4'-Trihydroxyisoflavan, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).[7][8] This pathway is a prime therapeutic target for neurodegenerative diseases.

Visualizing the Nrf2/HO-1 Signaling Pathway

Caption: The Nrf2-ARE antioxidant signaling pathway.

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective : To quantify the ability of 6,7,4'-Trihydroxyisoflavan to suppress intracellular ROS production induced by an oxidative stressor (e.g., H₂O₂ or CoCl₂).[8]

-

Materials :

-

SH-SY5Y cells or another relevant cell line

-

Black, clear-bottom 96-well plates

-

2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) probe

-

Oxidative stressor (e.g., CoCl₂ for hypoxia-mimicking stress or H₂O₂)[7]

-

Fluorescence microplate reader or imaging system.

-

-

Procedure :

-

Seeding : Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

-

Pre-treatment : Treat cells with various non-toxic concentrations of 6,7,4'-Trihydroxyisoflavan (determined from the MTT assay) for a specified pre-treatment time (e.g., 6 hours).[8]

-

Stressor Induction : Induce oxidative stress by adding CoCl₂ (e.g., 0.5 mM) or H₂O₂ for the appropriate duration (e.g., 24 hours).[8]

-

Probe Loading : Wash the cells with warm PBS and incubate them with H₂DCFDA (e.g., 2 µM) in the dark for 20-30 minutes at 37°C.[7]

-

Measurement : Wash cells again to remove excess probe. Measure the fluorescence (Excitation ~485 nm, Emission ~528 nm).

-

-

Data Analysis & Validation :

-

Normalize the fluorescence intensity of treated groups to the group treated with the stressor alone.

-

A significant decrease in fluorescence in the compound-treated groups indicates ROS scavenging or prevention of ROS formation.

-

Include a positive control, such as N-acetylcysteine (NAC), a known antioxidant.

-

Protocol: Western Blot for Nrf2 Translocation and HO-1 Expression

-

Objective : To determine if 6,7,4'-Trihydroxyisoflavan induces the nuclear translocation of Nrf2 and the expression of its target protein, HO-1.

-

Materials :

-

Cells cultured in 6-well plates

-

Nuclear/Cytoplasmic extraction kit

-

RIPA buffer with protease/phosphatase inhibitors

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin or GAPDH for cytoplasmic/total lysate)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Protein electrophoresis and transfer equipment

-

-

Procedure :

-

Treatment and Lysis : Treat cells with 6,7,4'-Trihydroxyisoflavan for an appropriate time (e.g., 6 hours for HO-1 induction).[7]

-

Fractionation (for Nrf2) : Use a commercial kit to separate nuclear and cytoplasmic fractions. This is the gold standard for demonstrating translocation.

-

Total Lysate (for HO-1) : Lyse whole cells using RIPA buffer.

-

Quantification : Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis & Transfer : Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane, incubate with primary antibodies overnight, wash, incubate with secondary antibodies, and detect using a chemiluminescence imaging system.

-

-

Data Analysis & Validation :

-

Quantify band intensities using software like ImageJ.

-

For Nrf2, a valid result shows an increase in the Nrf2 band in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to GAPDH).

-

For HO-1, a dose-dependent increase in the protein band (normalized to a loading control like β-actin) in total cell lysates validates the compound's activity.

-

Application III: Evaluation of Anti-Inflammatory Activity

Expertise & Experience: Chronic inflammation is a hallmark of many diseases. Macrophages are key players in the inflammatory response. When activated by stimuli like Lipopolysaccharide (LPS), they produce pro-inflammatory mediators including nitric oxide (NO) and cytokines like TNF-α and IL-6. The Griess assay is a simple and effective colorimetric method to measure nitrite (a stable breakdown product of NO), which serves as an indicator of NO production and thus iNOS activity.

Visualizing the Anti-Inflammatory Assay Workflow

Caption: Experimental workflow for assessing anti-inflammatory effects.

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Objective : To assess the ability of 6,7,4'-Trihydroxyisoflavan to inhibit LPS-induced NO production in macrophages.

-

Materials :

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent kit

-

Sodium nitrite (for standard curve)

-

-

Procedure :

-

Seeding : Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treatment : Pre-treat cells with non-toxic concentrations of 6,7,4'-Trihydroxyisoflavan for 1-2 hours.

-

Stimulation : Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation : Incubate the plate for 24 hours.

-

Griess Reaction : Transfer 50 µL of supernatant from each well to a new plate. Add the Griess reagents according to the manufacturer's instructions. A pink/magenta color will develop in the presence of nitrite.

-

Measurement : Read the absorbance at 540-550 nm.[9]

-

Parallel Viability : It is crucial to run a parallel MTT assay on the remaining cells to ensure that the observed decrease in NO is due to an anti-inflammatory effect and not simply cytotoxicity.

-

-

Data Analysis & Validation :

-

Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.

-

Express the results as a percentage of inhibition compared to the LPS-only control.

-

A valid result shows a dose-dependent decrease in NO production without a corresponding decrease in cell viability. A known iNOS inhibitor (e.g., L-NAME) can be used as a positive control.

-

References

-

PubChem. (n.d.). 6,7,4'-Trihydroxyisoflavanone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6,7,4'-Trihydroxyisoflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

Werz, O., Steinhilber, D., et al. (2013). In vitro study of isoflavones and isoflavans as potent inhibitors of human 12- and 15-lipoxygenases. PubMed. Retrieved from [Link]

-

Kulling, S. E., & Watzl, B. (2011). Red clover and soy isoflavones—an in vitro safety assessment. Taylor & Francis Online. Retrieved from [Link]

-

Arora, A., & Nair, M. G. (2006). Antioxidant Activity of Isoflavones and Their Major Metabolites Using Different in Vitro Assays. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 6,7,4'-Trihydroxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6,7,4'-Trihydroxyflavanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Lee, S., et al. (2021). Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. PubMed. Retrieved from [Link]

-

Heinonen, S., & Adlercreutz, H. (2004). Studies of the In Vitro Intestinal Metabolism of Isoflavones Aid in the Identification of Their Urinary Metabolites. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Lee, E., et al. (2021). Molecular structure of 6,7,4'-trihydroxyisoflavone (6,7,4'-THIF) (A) and daidzein (B). ResearchGate. Retrieved from [Link]

-

Hwang, C. S., et al. (2006). Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration. PubMed. Retrieved from [Link]

-

Lee, S., et al. (2021). Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. PMC. Retrieved from [Link]

-

Lee, S., et al. (2021). Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). 6,7,4'-Trihydroxyflavone. Retrieved from [Link]

-

Wang, Y., et al. (2023). Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. PMC. Retrieved from [Link]

-

University of Pretoria. (n.d.). Pharmacological properties and radical scavenging potential of 5-hydroxy- 4',5',6,7-tetramethoxyflavone (5-demethyl sinensetin). Retrieved from [Link]

-

FooDB. (2010). Showing Compound 5,3',4'-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4'-glucuronide (FDB001550). Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 6,7,4'-Trihydroxyisoflavanone | C15H12O5 | CID 125100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6,7,4'-Trihydroxyisoflavone | C15H10O5 | CID 5284649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Protective Effects of 6,7,4'-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway [mdpi.com]

- 9. repository.up.ac.za [repository.up.ac.za]

Application Note: Preparation of 6,7,4'-Trihydroxyisoflavan Stock Solutions for Bioassays

Abstract

This guide provides a standardized protocol for the preparation, storage, and handling of 6,7,4'-Trihydroxyisoflavan (often abbreviated as HIR-1 or 6,7,4'-THIF-an ). Unlike its oxidized isoflavone counterpart, this isoflavan contains a catechol moiety (6,7-dihydroxy) and lacks the C2-C3 double bond and C4 ketone. These structural features confer potent 5-lipoxygenase (5-LOX) inhibitory activity but significantly increase susceptibility to autoxidation and polymerization. This protocol details a DMSO-based stock preparation method designed to prevent quinone formation and ensure reproducibility in enzymatic and cellular assays.

Chemical Profile & Critical Properties

Before handling, it is crucial to distinguish the Isoflavan from the Isoflavone . The isoflavan is a reduced metabolite (structurally similar to Equol) with distinct solubility and stability profiles.

| Property | Specification | Critical Note |

| Compound Name | 6,7,4'-Trihydroxyisoflavan | Do not confuse with 6,7,4'-Trihydroxyisoflavone.[1][2] |

| Chemical Class | Isoflavan (Polyphenol) | Contains a catechol (o-dihydroxy) group at C6/C7. |

| Molecular Weight | ~258.27 g/mol (Anhydrous) | Verify batch-specific MW (hydrates/salts vary). |

| Solubility (DMSO) | High (> 20 mg/mL) | Preferred solvent for stock solutions. |

| Solubility (Ethanol) | Moderate (~10–20 mg/mL) | Evaporates; less stable for long-term storage. |

| Solubility (Water) | Poor (< 0.1 mg/mL) | Risk: Precipitates rapidly upon dilution in aqueous media. |

| Stability Risk | High (Oxidation) | The catechol group oxidizes to o-quinone at neutral/basic pH, turning solutions yellow/brown. |

Materials & Equipment

Reagents

-

6,7,4'-Trihydroxyisoflavan (Solid, >98% purity).[3]

-

Dimethyl Sulfoxide (DMSO) : Anhydrous, cell-culture grade (≥99.9%, sterile-filtered).

-

Argon or Nitrogen Gas (Optional but recommended): For purging headspace to prevent oxidation.

Labware

-

Amber Glass Vials (2 mL or 4 mL): To protect from light.

-

Pipettes & Tips : Low-retention tips recommended for viscous DMSO.

-

Vortex Mixer & Sonicator : For ensuring complete dissolution.[4]

-

Analytical Balance : Precision to 0.01 mg.

Protocol: Stock Solution Preparation (10 mM)

This protocol targets a 10 mM stock concentration, which is ideal for downstream dilutions to typical bioassay ranges (0.1 µM – 10 µM) while keeping DMSO content < 0.1%.

Step 1: Calculations

Calculate the required mass for a specific volume (e.g., 1 mL).

Step 2: Weighing & Dissolution[4]

-

Equilibrate the compound vial to room temperature before opening to prevent water condensation.

-

Weigh ~2.6 mg of 6,7,4'-Trihydroxyisoflavan into a sterile amber glass vial . Record the exact mass.

-

Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass.

-

Formula:

-

-

Add the calculated volume of anhydrous DMSO .

-

Vortex gently for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 1–2 minutes.

-

QC Check: The solution should be clear and colorless to pale beige. A dark yellow/brown color indicates pre-existing oxidation.

-

Step 3: Aliquoting & Storage

-

Divide the stock into small aliquots (e.g., 20–50 µL) in amber microtubes. Avoid large volumes to prevent freeze-thaw cycles.

-

(Optional) Overlay the liquid with Argon or Nitrogen gas before closing.

-

Store at -80°C (Preferred) or -20°C.

-

Shelf Life: 6 months at -80°C. 1 month at -20°C.

-

Workflow Visualization

Caption: Workflow for preparing stable 6,7,4'-Trihydroxyisoflavan stock solutions.

Dilution Strategy for Bioassays

Direct dilution from 10 mM stock to aqueous media (e.g., 10 mM

Protocol: Serial Dilution

-

Step A (100x Working Stock): Dilute the 10 mM stock in DMSO to 100x the final assay concentration.

-

Example: For a 1 µM assay, prepare a 100 µM solution in DMSO.

-

-

Step B (Assay Dosing): Pipette the 100x DMSO working stock into the cell culture media or buffer (1:100 dilution).

-